molecular formula C19H23NO2 B4038937 2-ethoxy-N-(4-phenylbutyl)benzamide

2-ethoxy-N-(4-phenylbutyl)benzamide

Cat. No.: B4038937
M. Wt: 297.4 g/mol
InChI Key: BQTISHCYQUMYDW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-phenylbutyl)benzamide is an organic compound with the molecular formula C19H23NO2 and a molecular weight of 297.39 g/mol It is a benzamide derivative, characterized by the presence of an ethoxy group and a phenylbutyl group attached to the benzamide core

Scientific Research Applications

2-ethoxy-N-(4-phenylbutyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(4-phenylbutyl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with 4-phenylbutylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. Solvent recycling and waste minimization strategies are also employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(4-phenylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-ethoxybenzoic acid derivatives.

    Reduction: Formation of 2-ethoxy-N-(4-phenylbutyl)amine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenylbutyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of target proteins, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(4-phenylbutyl)acetamide
  • 2-ethoxy-N-(4-phenylbutyl)propionamide
  • 2-ethoxy-N-(4-phenylbutyl)butyramide

Uniqueness

2-ethoxy-N-(4-phenylbutyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

2-ethoxy-N-(4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-18-14-7-6-13-17(18)19(21)20-15-9-8-12-16-10-4-3-5-11-16/h3-7,10-11,13-14H,2,8-9,12,15H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTISHCYQUMYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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